molecular formula C8H13IN4 B14192939 5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole CAS No. 919097-73-7

5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole

Cat. No.: B14192939
CAS No.: 919097-73-7
M. Wt: 292.12 g/mol
InChI Key: ZWPCWFBKUOSSOE-UHFFFAOYSA-N
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Description

5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an iodine atom and a 4-methylcyclohexyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.

    Attachment of the 4-Methylcyclohexyl Group: The 4-methylcyclohexyl group can be attached through a substitution reaction involving a suitable cyclohexyl derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The iodine atom and tetrazole ring can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1-methylimidazole: Another iodine-substituted heterocyclic compound with different biological activities.

    1-(4-Methylcyclohexyl)-1H-tetrazole: Lacks the iodine atom but shares the tetrazole ring and cyclohexyl group.

Uniqueness

5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole is unique due to the presence of both the iodine atom and the 4-methylcyclohexyl group, which confer distinct chemical and biological properties

Properties

CAS No.

919097-73-7

Molecular Formula

C8H13IN4

Molecular Weight

292.12 g/mol

IUPAC Name

5-iodo-1-(4-methylcyclohexyl)tetrazole

InChI

InChI=1S/C8H13IN4/c1-6-2-4-7(5-3-6)13-8(9)10-11-12-13/h6-7H,2-5H2,1H3

InChI Key

ZWPCWFBKUOSSOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C(=NN=N2)I

Origin of Product

United States

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